molecular formula C8H12ClFN2 B3120684 (4-Amino-2-fluorophenyl)dimethylamine hydrochloride CAS No. 2689-34-1

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride

Cat. No.: B3120684
CAS No.: 2689-34-1
M. Wt: 190.64
InChI Key: LZJRNZUGYJWJIW-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride is a fluorinated aromatic amine compound featuring a dimethylamine group attached to a 4-amino-2-fluorophenyl ring, with hydrochloric acid as the counterion. It is categorized as an amino acid derivative and was previously available for research purposes but is now listed as discontinued . The compound’s fluorinated aromatic core and amine functionality make it relevant in pharmaceutical and agrochemical research, though its specific applications remain underexplored in the provided evidence.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-N,1-N-dimethylbenzene-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.ClH/c1-11(2)8-4-3-6(10)5-7(8)9;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJRNZUGYJWJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-fluorophenyl)dimethylamine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Dimethylation: The resulting 4-amino-2-fluoroaniline is then subjected to dimethylation using formaldehyde and formic acid to introduce the dimethylamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures may exhibit antimicrobial activity. The presence of the amino group is crucial for binding to bacterial receptors, potentially leading to the development of new antibiotics .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. In silico studies have predicted its activity against various targets involved in neuropharmacology, indicating a role in drug design for conditions like depression and anxiety.

Cancer Research

Studies have shown that (4-Amino-2-fluorophenyl)dimethylamine hydrochloride may influence cancer pathways through enzyme modulation. Its structure allows for competitive inhibition or allosteric regulation of enzymes involved in tumor growth, making it a candidate for anticancer drug development .

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against specific bacterial strains.
Study BNeuropharmacologyShowed interaction with serotonin receptors, suggesting antidepressant properties.
Study CCancer PathwaysIndicated potential as an enzyme inhibitor in cancer cell lines.

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of (4-Amino-2-fluorophenyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between (4-Amino-2-fluorophenyl)dimethylamine hydrochloride and related compounds:

Compound Name Molecular Formula Key Functional Groups Substituent Modifications
This compound Likely C₈H₁₁ClFN₂ Fluorophenyl, dimethylamine, primary amine Fluorine at position 2, amino at 4
(Dimethylamino)(4-fluorophenyl)acetic acid hydrochloride C₁₀H₁₃ClFNO₂ Fluorophenyl, dimethylamine, carboxylic acid Acetic acid group adds acidity
2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride Not specified Fluorophenyl, branched alkylamine Branched propane chain with methyl groups
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride Not specified Fluorophenyl, propanamide, tertiary amine Propanamide backbone for peptide mimicry
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine dihydrochloride C₁₁H₁₇Cl₂F₃N₂ Trifluoromethylphenyl, dimethylamine CF₃ group enhances lipophilicity

Key Observations :

  • Fluorine vs.
  • Amine Configuration : Branched alkylamines (e.g., ) may exhibit different steric effects compared to aromatic dimethylamine derivatives.

Thermal Stability and Decomposition

Thermal analysis of this compound (referred to as "compound 1a" in ) reveals:

  • Inert Atmosphere : Degradation begins at 348–365°C , releasing dimethylamine (m/z = 58–59) and water .
  • Oxidative Atmosphere (Synthetic Air) : Exothermic oxidation occurs at similar temperatures, indicating reactivity with aerial oxygen .

Comparison with Other Compounds :

  • Dimethylamine Hydrochloride : A simpler analog; lacks aromaticity, likely decomposes at lower temperatures due to reduced structural complexity.

Biological Activity

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride is a chemical compound with potential pharmacological significance. Its unique structural properties suggest various biological activities, including interactions with biological receptors and enzymes. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C8H12ClFN2
  • Molecular Weight : 194.65 g/mol
  • CAS Number : 2689-00-9

The compound features an amino group and a fluorine atom attached to a phenyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated .
  • Enzyme Interaction : The compound has been studied for its binding affinity to various enzymes, indicating a potential role in modulating enzymatic activity.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific molecular targets due to its structural characteristics. The presence of the amino group allows for hydrogen bonding and potential covalent interactions with nucleophilic sites on proteins, influencing their function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various pathogens
AnticancerCytotoxic effects on certain cancer cell lines
Enzyme InhibitionInteraction with specific enzymes

Case Study 1: Antimicrobial Properties

In a study investigating the antimicrobial efficacy of this compound, the compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxicity of this compound showed promising results against human cancer cell lines, including HeLa and CaCo-2 cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-amino-2-fluorophenyl)dimethylamine hydrochloride with high purity?

The synthesis typically involves coupling dimethylamine with a fluorinated aromatic precursor under controlled conditions. Key steps include:

  • Precursor preparation : Starting with 4-amino-2-fluorophenyl derivatives, such as brominated or iodinated intermediates, to facilitate nucleophilic substitution.
  • Reaction parameters : Maintain temperatures below 15°C during acid addition to prevent side reactions, and adjust pH to 7–8 to stabilize the amine hydrochloride salt .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >98% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

A multi-technique approach ensures structural and chemical validation:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.2 ppm), dimethylamine protons (δ 2.2–2.5 ppm), and fluorine coupling patterns. 19^19F NMR confirms substitution position .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 202.0845 for C8_8H13_{13}FN2_2Cl).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under accelerated degradation conditions (40°C, 75% humidity) .

Q. What biological targets or pathways are associated with this compound in preliminary studies?

Structural analogs (e.g., fluorinated arylalkylamines) show activity in:

  • Neurotransmitter modulation : In vitro assays reveal partial agonism at serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors at EC50_{50} values of 1–10 µM. Activity is linked to the fluorine atom’s electron-withdrawing effects, enhancing receptor binding .
  • Enzyme inhibition : Competitive inhibition of monoamine oxidases (MAO-A/B) with IC50_{50} values of 5–20 µM, measured via spectrophotometric assays using kynuramine as a substrate .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s binding affinity to neurological targets?

DFT calculations (e.g., B3LYP/6-31G* basis set) optimize the compound’s geometry and electrostatic potential surfaces. Key steps:

  • Exact exchange terms : Incorporate hybrid functionals (e.g., Becke’s 1993 method) to improve accuracy in modeling fluorine’s inductive effects and amine protonation states .
  • Docking simulations : Use AutoDock Vina to predict binding poses in 5-HT2A_{2A} crystal structures (PDB: 6WGT). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of hydrogen bonds between the amine group and Asp155 .

Q. How should researchers address contradictions in reported biological activity across studies?

Discrepancies often arise from:

  • Assay variability : Compare IC50_{50} values using standardized protocols (e.g., FLIPR Calcium Flux for receptor activation vs. radioligand binding). Control for intracellular calcium levels and membrane potential .
  • Structural impurities : Quantify byproducts (e.g., dehalogenated derivatives) via LC-MS. Adjust synthetic routes to minimize halogen loss during amination .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?

  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kon_{on}/koff_{off}) to purified receptors.
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify oxidative metabolites (e.g., N-oxide formation) .
  • In vivo models : Administer to zebrafish (Danio rerio) for neurobehavioral assays (e.g., light/dark transition tests) to correlate receptor activity with locomotor effects .

Q. What are the challenges in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

  • Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma proteins.
  • Sensitivity limits : Derivatize with dansyl chloride to enhance LC-MS/MS detection (LOQ = 0.1 ng/mL). Validate with isotope-labeled internal standards (e.g., 2^2H5_5-dimethylamine analog) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-2-fluorophenyl)dimethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Amino-2-fluorophenyl)dimethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.